REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]2[CH:9]=[CH:8][NH:7][C:6](=[O:10])[C:5]=2[N:11]=1.[I:12]N1C(=O)CCC1=O>C(#N)C>[I:12][C:9]1[C:4]2[S:3][C:2]([CH3:1])=[N:11][C:5]=2[C:6](=[O:10])[NH:7][CH:8]=1
|
Name
|
|
Quantity
|
770 mg
|
Type
|
reactant
|
Smiles
|
CC=1SC2=C(C(NC=C2)=O)N1
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 3 hrs
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with cold acetonitrile
|
Type
|
CUSTOM
|
Details
|
dried for 1 hour at 50° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The crude product (830 mg, 61%) [MS: m/e=292.9 (M+H+)] was used without any further purification for the next step
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
IC=1C2=C(C(NC1)=O)N=C(S2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |